2-amino-9-(4-hydroxybutyl)-3H-purin-6-one
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Overview
Description
The compound identified as “2-amino-9-(4-hydroxybutyl)-3H-purin-6-one” is a chemical substance registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-(4-hydroxybutyl)-3H-purin-6-one involves a series of chemical reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. The reaction conditions are optimized to ensure the highest possible yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic chemical reactions as in the laboratory synthesis but on a much larger scale. The use of advanced technologies and equipment ensures the efficient production of the compound while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-amino-9-(4-hydroxybutyl)-3H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-amino-9-(4-hydroxybutyl)-3H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-9-(4-hydroxybutyl)-3H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-amino-9-(4-hydroxybutyl)-3H-purin-6-one include:
- CID 161409
- CID 161410
- CID 161411
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Properties
IUPAC Name |
2-amino-9-(4-hydroxybutyl)-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c10-9-12-7-6(8(16)13-9)11-5-14(7)3-1-2-4-15/h5,15H,1-4H2,(H3,10,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQJDXCYEPGOCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCCCO)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1CCCCO)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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